水杨酸

描述

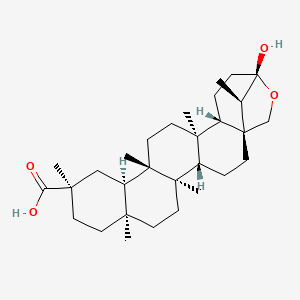

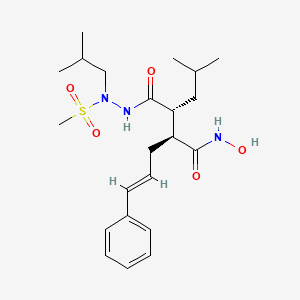

Salaspermic acid is a hexacyclic triterpenoid . It is also known as (1R,4S,5R,8S,11R,13R,14S,17R,18S,21S,24R)-21-hydroxy-5,8,11,14,17,24-hexamethyl-22-oxahexacyclo[19.2.1.01,18.04,17.05,14.08,13]tetracosane-11-carboxylic acid . It has been isolated from Salacia macrosperma and Tripterygium wilfordii . It exhibits anti-HIV activity .

Molecular Structure Analysis

The molecular formula of Salaspermic acid is C30H48O4 . It has an average mass of 472.700 Da and a monoisotopic mass of 472.355255 Da .

Physical and Chemical Properties Analysis

Salaspermic acid has a density of 1.2±0.1 g/cm3, a boiling point of 571.8±25.0 °C at 760 mmHg, and a flash point of 178.9±16.7 °C . It has 4 H bond acceptors, 2 H bond donors, and 1 freely rotating bond . Its ACD/LogP is 7.53 .

科学研究应用

植物对气候变化的抗逆性

水杨酸 (SA) 在植物对气候变化引起的非生物胁迫的抗逆性中起着至关重要的作用 . 它有助于减轻极端温度、干旱和盐碱化造成的损害,这些是由于气候变化而导致的作物生产系统中常见的压力源 . SA 在减轻这些压力方面的作用是通过各种机制实现的,包括氧化还原信号传导、与其他植物激素的串扰以及有丝分裂原活化蛋白激酶途径 .

提高作物产量和质量

SA 在保护植物和在具有挑战性的环境条件下提高作物产量和质量方面具有重要意义 . 它在减轻气候变化的影响方面特别有用,气候变化导致了作物季节的关键变化,并对全球粮食安全构成了重大威胁 .

增强植物对非生物胁迫的抗逆性

SA 调节了在胁迫条件下响应中涉及的遗传机制和基因 . 它还在几种非生物胁迫下调节其产物的生物合成途径 . 这种调节有助于增强植物对气候变化相关的非生物胁迫的抗逆性 .

促进小麦的形态生理特性和产量

在干旱气候条件下,将 SA 与植物营养素联合使用可以促进小麦在正常灌溉和缺水灌溉条件下的形态生理特性、产量和水分利用效率 . SA 与宏量和微量营养素的联合使用极大地提高了干旱地区缺水国家的麦类作物的生长和产量 .

改善种子发芽和生长

通过浸种进行 SA 外源施用可以改善生长、种子发芽、光合效率、抗氧化机制以及各种其他生化属性 . 这种施用方法在增强植物的整体生长和发育方面特别有利 .

提高灌溉用水效率

SA 与宏量和微量营养素的联合使用可以提高接受充足和有限灌溉方式的小麦的灌溉用水效率 (IWUE) . 这在干旱的农业生态系统中特别有利,因为干旱是主要的挑战 .

作用机制

Target of Action

Salaspermic acid, a hexacyclic triterpenoid isolated from Salacia macrosperma and Tripterygium wilfordii , primarily targets the HIV-1 reverse transcriptase . This enzyme is crucial for the replication of the Human Immunodeficiency Virus (HIV), making it a significant target for anti-HIV drugs .

Mode of Action

Salaspermic acid acts as an inhibitor of HIV-1 reverse transcriptase . By inhibiting this enzyme, it effectively blocks the replication of HIV in H9 lymphocyte cells . This interaction with its target leads to a decrease in the viral load within the host.

Biochemical Pathways

Its primary mechanism of action involves the inhibition of the hiv-1 reverse transcriptase enzyme . This inhibition disrupts the replication cycle of HIV, thereby reducing the spread of the virus within the host.

Result of Action

The primary result of salaspermic acid’s action is the inhibition of HIV replication in H9 lymphocyte cells . By inhibiting the HIV-1 reverse transcriptase enzyme, salaspermic acid disrupts the life cycle of the virus, reducing its ability to infect new cells and propagate within the host.

安全和危害

未来方向

Future research on Salaspermic acid could focus on its potential applications in human health and disease management . There is a need for more detailed studies on tissue culture, endophytic microbes, metabolites, molecular markers, and bio-nano-materials of Salacia spp., from which Salaspermic acid is isolated .

生化分析

Biochemical Properties

Salaspermic acid interacts with HIV reverse transcriptase, an enzyme crucial for the replication of HIV . This interaction inhibits the activity of the enzyme, thereby suppressing HIV replication

Cellular Effects

Salaspermic acid has been found to inhibit HIV replication in H9 lymphocyte cells . It influences cell function by inhibiting the activity of HIV reverse transcriptase, which is essential for the replication of HIV

Molecular Mechanism

The molecular mechanism of salaspermic acid involves its interaction with HIV reverse transcriptase . By inhibiting this enzyme, salaspermic acid prevents the replication of HIV, exerting its effects at the molecular level

属性

IUPAC Name |

(1R,4S,5R,8S,11R,13R,14S,17R,18S,21S,24R)-21-hydroxy-5,8,11,14,17,24-hexamethyl-22-oxahexacyclo[19.2.1.01,18.04,17.05,14.08,13]tetracosane-11-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O4/c1-19-29-9-7-20-26(4,21(29)8-10-30(19,33)34-18-29)14-16-28(6)22-17-25(3,23(31)32)12-11-24(22,2)13-15-27(20,28)5/h19-22,33H,7-18H2,1-6H3,(H,31,32)/t19-,20+,21+,22-,24-,25-,26-,27-,28+,29+,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXENWDWQTWYUGY-UUZWCOCASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C23CCC4C(C2CCC1(OC3)O)(CCC5(C4(CCC6(C5CC(CC6)(C)C(=O)O)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@]23CC[C@H]4[C@]([C@@H]2CC[C@@]1(OC3)O)(CC[C@@]5([C@@]4(CC[C@@]6([C@H]5C[C@](CC6)(C)C(=O)O)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71247-78-4 | |

| Record name | Salaspermic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71247-78-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3R)-7-bromo-3,6-dimethyl-5,10-dihydro-3H-imidazo[2,1-b]quinazolin-2-one](/img/structure/B1680663.png)

![[4-[(2S)-2-acetamido-3-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S,3R)-2-amino-3-sulfooxybutanoyl]-[(2S)-2-(methylamino)-3-phenylpropanoyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-oxopropyl]phenyl] hydrogen sulfate](/img/structure/B1680665.png)

![(6R,7R)-7-[[(2E)-2-(2-Amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[4-(3-carboxy-1-cyclopropyl-6-fluoro-4-oxoquinolin-7-yl)piperazine-1-carbonyl]oxymethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1680669.png)

![(6R,7R)-7-[[(2E)-2-(2-Amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[6,8-difluoro-1-(2-fluoroethyl)-4-oxo-7-piperazin-1-ylquinoline-3-carbonyl]oxymethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1680672.png)

![2-[2-(Tert-butylamino)-1-hydroxyethyl]-7-ethyl-1-benzofuran-4-ol](/img/structure/B1680680.png)